Sulphurous acid, gold potassium salt

Description

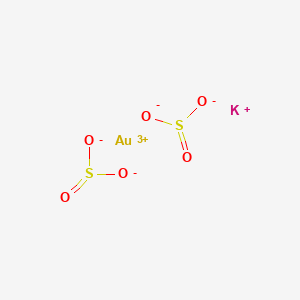

Sulphurous acid, gold potassium salt (CAS 28600-36-4), also termed gold(I) potassium sulfite, is a coordination compound with the formula K₃[Au(SO₃)₂]·nK₂SO₃ . It consists of a gold(I) center coordinated to sulfite ligands (SO₃²⁻), stabilized by potassium counterions. This compound is notable for its gold content, which distinguishes it from other sulfite salts.

Properties

CAS No. |

28600-36-4 |

|---|---|

Molecular Formula |

AuKO6S2 |

Molecular Weight |

396.20 g/mol |

IUPAC Name |

potassium;gold(3+);disulfite |

InChI |

InChI=1S/Au.K.2H2O3S/c;;2*1-4(2)3/h;;2*(H2,1,2,3)/q+3;+1;;/p-4 |

InChI Key |

RRDWZGMHSCBIGX-UHFFFAOYSA-J |

Canonical SMILES |

[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[Au+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulphurous acid, gold potassium salt can be synthesized through the reaction of gold salts with potassium sulphite in an aqueous solution. The reaction typically involves dissolving gold chloride (AuCl₃) in water and then adding potassium sulphite (K₂SO₃) to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Sulphurous acid, gold potassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form gold oxide and potassium sulphate.

Reduction: It can be reduced to elemental gold and potassium sulphite.

Substitution: The gold ion in the compound can be substituted with other metal ions under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are typical reducing agents.

Substitution Reactions: These reactions often require the presence of ligands or complexing agents to facilitate the exchange of metal ions.

Major Products Formed

Oxidation: Gold oxide (Au₂O₃) and potassium sulphate (K₂SO₄).

Reduction: Elemental gold (Au) and potassium sulphite (K₂SO₃).

Substitution: Various metal sulphites depending on the substituting metal ion.

Scientific Research Applications

Sulphurous acid, gold potassium salt has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of gold nanoparticles, which have applications in catalysis and materials science.

Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.

Medicine: Explored for its potential use in gold-based therapies, particularly in the treatment of rheumatoid arthritis and other inflammatory conditions.

Industry: Utilized in electroplating processes and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of sulphurous acid, gold potassium salt involves its interaction with biological molecules and cellular components. The gold ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and modulation of immune responses. This compound’s anti-inflammatory and antimicrobial effects are attributed to these interactions.

Comparison with Similar Compounds

Structural and Compositional Analogues

a) Platinum and Iridium Sulfite Complexes

- Platinum double sulfite : A compound described as 3KO·SO₃ + PtO·SO₂ + 2H₂O shares structural similarities, substituting gold with platinum. It is nearly insoluble in water and decomposes upon heating, releasing sulphurous acid .

- Iridium sulfite complexes : Contain potash, sulfuric acid, chlorine, and iridium oxide. These differ by incorporating halides (Cl⁻) and higher oxidation states of iridium, altering reactivity .

b) Other Gold Sulfites

- Sodium gold(III) sulfite (CAS 28600-35-3): Differs in oxidation state (Au³⁺ vs. Au⁺) and counterion (Na⁺ vs. K⁺), affecting solubility and redox behavior .

- Potassium tetrachloroaurate(III) hydrate (CAS 27988-75-6): A chlorinated gold complex lacking sulfite ligands, used in electroplating or catalysis .

c) Non-Metallic Sulfite Salts

- Potassium metabisulfite (K₂S₂O₅) : A food preservative releasing SO₂. Unlike gold sulfite, it lacks metal coordination and is approved for food use (E 224) .

Physicochemical Properties

| Property | Gold(I) Potassium Sulfite | Platinum Double Sulfite | Potassium Metabisulfite |

|---|---|---|---|

| Solubility | Low (similar to Ir/Pt analogs) | Insoluble | Highly soluble |

| Thermal Stability | Decomposes (SO₂ release likely) | Decomposes (SO₂ release) | Releases SO₂ at 150°C |

| Oxidation State | Au⁺ | Pt²⁺ | S⁴⁺ (in SO₃²⁻) |

| Toxicity | High (gold-associated risks) | Unreported, likely moderate | Low (GRAS for food use) |

Toxicological and Environmental Considerations

- Gold Sulfite : Gold compounds are associated with organ toxicity (e.g., nephrotoxicity) and environmental persistence, necessitating stringent handling .

- Non-Metallic Sulfites (E 514–517): Deemed safe at regulated levels (EFSA ADI: 0–0.7 mg/kg bw/day for sulfites) but linked to allergic reactions in sensitive individuals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.